molecular formula C21H22N8O2 B11001342 1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one

Cat. No.: B11001342
M. Wt: 418.5 g/mol
InChI Key: IEFKTMPWFNEVGZ-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one is a complex organic compound with a unique structure that combines elements of naphthyridine and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one typically involves multiple steps, starting with the preparation of the naphthyridine core. The process includes:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at specific positions on the naphthyridine ring.

    Attachment of the Piperazine and Purine Moieties: The final steps involve the coupling of the piperazine and purine groups to the naphthyridine core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-7-methyl-3-{[4-(7H-purin-6-yl)piperazin-1-yl]carbonyl}-1,8-naphthyridin-4(1H)-one is unique due to its combined naphthyridine and purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N8O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-ethyl-7-methyl-3-[4-(7H-purin-6-yl)piperazine-1-carbonyl]-1,8-naphthyridin-4-one

InChI

InChI=1S/C21H22N8O2/c1-3-27-10-15(17(30)14-5-4-13(2)26-19(14)27)21(31)29-8-6-28(7-9-29)20-16-18(23-11-22-16)24-12-25-20/h4-5,10-12H,3,6-9H2,1-2H3,(H,22,23,24,25)

InChI Key

IEFKTMPWFNEVGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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